1-(4-Amino-2-methoxyphenyl)piperidin-2-one Hydrochloride: A Critical Synthetic Intermediate in Factor Xa Inhibitor Development
1-(4-Amino-2-methoxyphenyl)piperidin-2-one Hydrochloride: A Critical Synthetic Intermediate in Factor Xa Inhibitor Development
Executive Summary
In the landscape of modern anticoagulant therapy, direct oral anticoagulants (DOACs) have largely superseded traditional vitamin K antagonists due to their predictable pharmacokinetics and superior safety profiles. At the core of many of these therapeutics are highly specialized molecular building blocks. 1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride (CAS: 2219374-79-3) is an advanced synthetic intermediate pivotal to the development of next-generation Factor Xa (FXa) inhibitors. Serving as the precursor for the S4-binding motif, this compound shares profound structural homology with the 4-(2-oxopiperidin-1-yl)phenyl moiety found in Apixaban [1], while introducing an ortho-methoxy group that provides critical conformational and physicochemical modulations.
This technical whitepaper details the structural rationale, mechanistic causality, and self-validating synthetic workflows required to utilize this intermediate in drug development.
Structural Rationale and Mechanistic Causality
The design of highly potent FXa inhibitors relies on precisely occupying the S1 and S4 pockets of the enzyme's active site. The S4 pocket is a hydrophobic, aromatic box formed by residues Tyr99, Phe174, and Trp215. The architecture of 1-(4-amino-2-methoxyphenyl)piperidin-2-one is engineered to exploit this specific microenvironment:
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Piperidin-2-one (Lactam) Ring: The lactam carbonyl acts as a crucial hydrogen bond acceptor. It engages in strong dipole-dipole interactions with the phenolic hydroxyl of Tyr99, anchoring the distal end of the inhibitor within the S4 pocket.
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2-Methoxy Substitution (The Differentiator): Unlike the unsubstituted Apixaban intermediate, the 2-methoxy group serves a dual mechanistic purpose. Sterically, it restricts the dihedral angle between the phenyl ring and the core scaffold, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon binding. Electronically, it increases the electron density of the aromatic ring, subtly altering its oxidative metabolism profile to mitigate CYP3A4 liabilities.
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Hydrochloride Salt Form: The free base (CAS: 444002-82-8) features an electron-rich aniline that is highly susceptible to atmospheric auto-oxidation. Conversion to the hydrochloride salt protonates the amine, drastically reducing its highest occupied molecular orbital (HOMO) energy. This confers long-term bench stability and prevents degradation during storage, while simultaneously improving solubility in polar aprotic solvents used in downstream coupling reactions.
Phenyl Core: The aromatic ring facilitates robust π
π stacking interactions with the indole ring of Trp215.
Structural interaction mapping of the intermediate's moieties within the Factor Xa S4 pocket.
Quantitative Physicochemical Profiling
The addition of the 2-methoxy group significantly alters the physicochemical properties of the intermediate compared to the unsubstituted analog. These parameters must be factored into the overall Lipinski profile of the final active pharmaceutical ingredient (API).
| Physicochemical Property | 1-(4-Aminophenyl)piperidin-2-one (Unsubstituted) | 1-(4-Amino-2-methoxyphenyl)piperidin-2-one (2-Methoxy Substituted) | Impact on Downstream Drug Design |
| Molecular Weight (Free Base) | 190.24 g/mol | 220.27 g/mol | Incremental increase; requires strict MW control on the core scaffold. |
| Topological Polar Surface Area (TPSA) | 46.4 Ų | 55.6 Ų | Improved aqueous solubility; slightly reduced blood-brain barrier (BBB) penetrance. |
| Calculated LogP (cLogP) | 1.15 | 1.32 | Enhanced lipophilicity, driving stronger hydrophobic packing in the S4 pocket. |
| Aniline pKa (Conjugate Acid) | ~4.6 | ~4.2 | The electron-withdrawing inductive effect of the methoxy group lowers basicity, requiring stronger bases during downstream coupling. |
Self-Validating Synthetic Protocol
The synthesis of 1-(4-amino-2-methoxyphenyl)piperidin-2-one HCl requires stringent chemoselectivity to prevent side reactions at the lactam carbonyl. The following self-validating workflow utilizes a copper-catalyzed Ullmann-Goldberg C-N coupling followed by catalytic hydrogenation.
Phase 1: Copper-Catalyzed C-N Coupling
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Charge Reactor: To a dry, inert-gas-purged reactor, add 4-bromo-3-methoxynitrobenzene (1.0 eq), piperidin-2-one (1.2 eq), anhydrous K₂CO₃ (2.0 eq), and CuI (0.1 eq).
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Solvent & Ligand Addition: Suspend the mixture in anhydrous toluene. Add N,N'-dimethylethylenediamine (0.2 eq) as the ligand.
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Causality: The diamine ligand solubilizes the Cu(I) species and accelerates the oxidative addition of the aryl bromide. This allows the cross-coupling to proceed at lower temperatures (100°C), preventing thermal degradation or lactam ring-opening.
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Reflux & Monitor: Heat to 100°C for 12 hours.
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In-Process Control (IPC): Monitor via HPLC (UV 254 nm). The reaction is deemed self-validated and complete when the aryl bromide peak is <1% AUC.
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Workup: Cool to room temperature, filter through a Celite pad to remove copper salts, and concentrate the filtrate. Purify via crystallization from ethyl acetate/hexane to yield 1-(2-methoxy-4-nitrophenyl)piperidin-2-one.
Phase 2: Catalytic Hydrogenation
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Charge Autoclave: Dissolve the nitro intermediate in absolute ethanol. Add 10% Pd/C (0.05 eq by weight).
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Reduction: Pressurize the vessel with H₂ gas to 40 psi and stir at 25°C for 4 hours.
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Causality: Mild pressure and ambient temperature ensure the highly selective reduction of the nitro group to the primary amine without hydrogenolyzing the methoxy group or reducing the aromatic ring.
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IPC & Filtration: Verify completion via TLC (ninhydrin stain positive for primary amine). Filter the catalyst through a specialized membrane under nitrogen (to prevent pyrophoric ignition) and concentrate to yield the free base.
Phase 3: Hydrochloride Salt Formation
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Precipitation: Dissolve the free base in anhydrous diethyl ether at 0°C. Slowly bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation ceases.
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Isolation: Filter the white precipitate under an inert atmosphere, wash with cold ether, and dry under vacuum at 40°C.
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Validation: Confirm structure via ¹H-NMR (D₂O). The disappearance of the broad -NH₂ singlet and the downfield shift of the aromatic protons confirm complete protonation and salt formation.
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Synthetic workflow for 1-(4-Amino-2-methoxyphenyl)piperidin-2-one HCl via Cu-catalyzed coupling.
Downstream Application in Drug Development
Once synthesized and validated, the hydrochloride salt is typically neutralized in situ using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) and coupled to a heterocyclic core—such as a pyrazolo[3,4-c]pyridine-3-carboxamide derivative—via a Buchwald-Hartwig amination or direct amide formation [1]. The modularity of utilizing a pre-constructed, highly stable S4-binding intermediate allows medicinal chemists to rapidly generate libraries of FXa inhibitors with finely tuned binding kinetics and optimized pharmacokinetic profiles.
References
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Pinto, D. J. P., Orwat, M. J., Koch, S., Rossi, K. A., Alexander, R. S., Smallheer, J. M., ... & Wexler, R. R. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 50(22), 5339–5356. URL:[Link]
